![molecular formula C17H34O7 B14439133 2-[(2-Butoxyethoxy)methyl]-1,4,7,10,13-pentaoxacyclopentadecane CAS No. 76719-79-4](/img/structure/B14439133.png)
2-[(2-Butoxyethoxy)methyl]-1,4,7,10,13-pentaoxacyclopentadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Butoxyethoxy)methyl]-1,4,7,10,13-pentaoxacyclopentadecane is a chemical compound known for its unique structure and properties. It is a member of the class of compounds known as ethers, specifically a pentaoxacyclopentadecane derivative. This compound is characterized by its multiple ether linkages and a butoxyethoxy group, which contribute to its distinct chemical behavior and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Butoxyethoxy)methyl]-1,4,7,10,13-pentaoxacyclopentadecane typically involves the reaction of a suitable precursor with 2-butoxyethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the ether linkages. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous processing techniques. The process is designed to ensure consistent quality and efficiency, with stringent control over reaction parameters and purification steps. The use of advanced analytical techniques, such as gas chromatography and mass spectrometry, is common to monitor the product quality and ensure compliance with industry standards .
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-Butoxyethoxy)methyl]-1,4,7,10,13-pentaoxacyclopentadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ether linkages in the compound can undergo substitution reactions with suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield aldehydes or carboxylic acids, while reduction reactions produce alcohols. Substitution reactions can result in a wide range of products, depending on the nature of the substituents introduced .
Aplicaciones Científicas De Investigación
2-[(2-Butoxyethoxy)methyl]-1,4,7,10,13-pentaoxacyclopentadecane has several scientific research applications, including:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Mecanismo De Acción
The mechanism of action of 2-[(2-Butoxyethoxy)methyl]-1,4,7,10,13-pentaoxacyclopentadecane involves its interaction with specific molecular targets and pathways. The compound’s ether linkages and butoxyethoxy group allow it to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-[(2-Butoxyethoxy)methyl]-1,4,7,10,13-pentaoxacyclopentadecane include:
2-Butoxyethanol: An organic compound with similar ether linkages and butoxy group.
Diethylene glycol monobutyl ether: Another ether compound with comparable properties and applications.
Uniqueness
What sets this compound apart is its unique pentaoxacyclopentadecane structure, which provides distinct chemical and physical properties. This structure allows for specific interactions and applications that are not possible with simpler ether compounds .
Propiedades
Número CAS |
76719-79-4 |
|---|---|
Fórmula molecular |
C17H34O7 |
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
2-(2-butoxyethoxymethyl)-1,4,7,10,13-pentaoxacyclopentadecane |
InChI |
InChI=1S/C17H34O7/c1-2-3-4-18-9-11-22-15-17-16-23-12-10-20-6-5-19-7-8-21-13-14-24-17/h17H,2-16H2,1H3 |
Clave InChI |
AGPBGZOQPZWNAJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCCOCC1COCCOCCOCCOCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


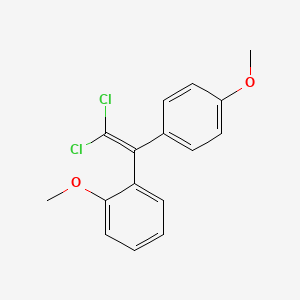
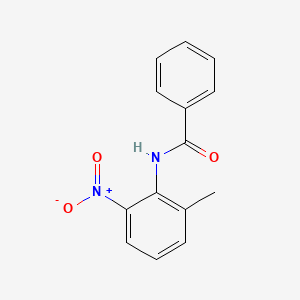

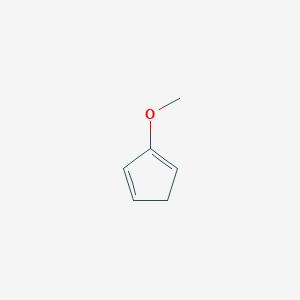
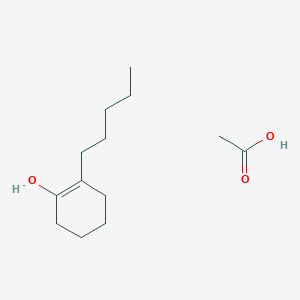
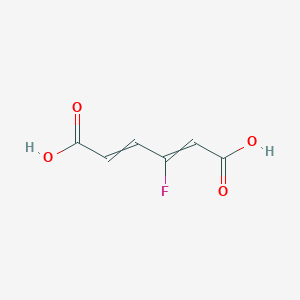
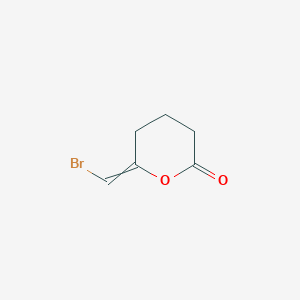
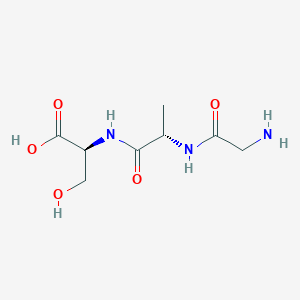


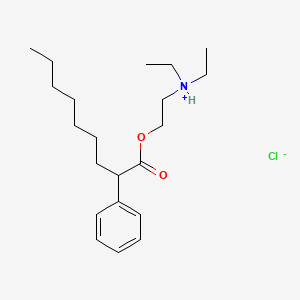
![4-[3-(1H-Pyrazol-1-yl)propoxy]phenol](/img/structure/B14439104.png)
![Silane, [1-cyclooctene-1,2-diylbis(oxy)]bis[trimethyl-](/img/structure/B14439124.png)

